2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine
Description
Properties
IUPAC Name |
cyclobutyl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(11-4-3-5-11)16-9-7-12(10-16)18-13-6-1-2-8-15-13/h1-2,6,8,11-12H,3-5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHZLMPQXPGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidin-2-ones, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine and pyridin-2-yloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The pyrrolidine ring, in particular, is known for its ability to bind to various proteins and enzymes, influencing their activity. This binding can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and inferred properties of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine with related compounds:
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP (~2.5) suggests moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the chloro-aryl derivative from exhibits higher logP (~3.2), likely due to aromatic substituents, which may limit aqueous solubility . Dimethoxy-substituted compounds () show lower logP values (~1.0–1.8), favoring solubility but reducing cellular uptake .
- Metabolic Stability: The cyclobutanecarbonyl group in the target compound may resist enzymatic degradation compared to ester-containing analogs (e.g., methyl acrylate in ), which are prone to hydrolysis .
Research Findings and Gaps
- Pharmacological Studies: While Ghorab et al. (2009) demonstrated antiproliferative effects in pyridine derivatives , the target compound’s activity remains unverified. Its cyclobutane group may confer unique interactions with protein targets, warranting enzymatic assays.
- Safety Data: No toxicity information is available; boronic acid analogs () highlight the need for rigorous safety profiling .
Biological Activity
The compound 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine is a pyridine derivative with potential biological activity. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine can be described as follows:
- IUPAC Name : 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine
- Molecular Formula : C_{13}H_{16}N_{2}O_{2}
- Molecular Weight : 232.28 g/mol
The compound features a pyridine ring substituted with a cyclobutanecarbonyl group linked through a pyrrolidine moiety, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds similar to 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine exhibit various biological activities, including:
- Anticonvulsant Activity : Some studies suggest that pyridine derivatives can possess anticonvulsant properties. For instance, bicyclic pyridine-based hybrids linked to the 1,2,3-triazole unit have shown significant anticonvulsant effects in animal models .
- Neurotropic Effects : The neurotropic potential of pyridine derivatives has been highlighted in literature, where certain compounds demonstrated efficacy in modulating neurological pathways .
The biological activity of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine may be attributed to several mechanisms:
- Receptor Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : Some pyridine derivatives act as inhibitors of specific enzymes involved in neurotransmitter metabolism, thereby enhancing or modulating neurotransmitter levels.
Table 1: Summary of Biological Activities of Pyridine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Bicyclic Pyridine Hybrid | Anticonvulsant | |
| Pyrano[3,4-c]Pyridines | Neurotropic | |
| 2-(Pyridyl)ethylamine | Antidepressant |
Case Study 1: Anticonvulsant Activity Assessment
A study conducted on bicyclic pyridine derivatives assessed their anticonvulsant activity using the maximal electroshock seizure (MES) test in rodents. The results indicated that certain derivatives exhibited significant protective effects against seizures compared to controls.
Case Study 2: Neurotropic Effects in Animal Models
In another investigation, the neurotropic effects of pyridine compounds were evaluated in a model of induced anxiety. The administration of these compounds resulted in reduced anxiety-like behaviors, suggesting their potential therapeutic use in anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
